

Chemical and Physical Properties of Tridecanoic Acid

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Compound Focus: Tridecanoic acid-d9

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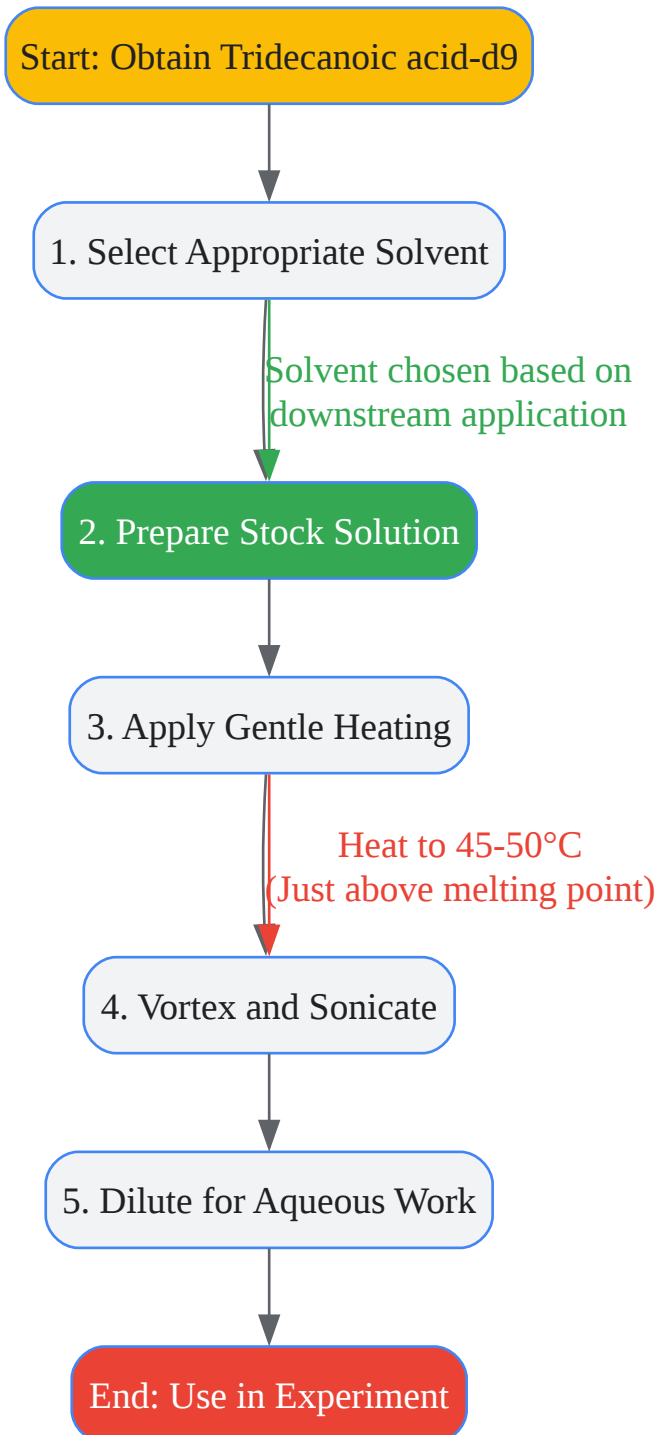
Understanding the base compound's properties is crucial for developing a dissolution protocol. Key data for tridecanoic acid (C13:0) is summarized below.

Property	Value	Source (for non-deuterated form)
Molecular Formula	C13H26O2 (Assumed C13H17D9O2 for -d9)	[1] [2] [3]
Average Molecular Weight	214.34 g/mol (Approx. 223.40 g/mol for -d9)	[1] [3]
Melting Point	44.5 °C	[1] [2]
Water Solubility	Very low (0.033 mg/mL at 20 °C)	[1] [3]
LogP (Predicted)	~4.92 - 5.57 (Indicates high hydrophobicity)	[1] [3]
Physical Description	White to off-white solid	[2]

The high melting point indicates that gentle heating is likely necessary for dissolution. Its very low water solubility and high hydrophobicity mean that organic solvents are essential for preparing concentrated stock solutions.

Proposed Protocol for Solubilization

This protocol outlines a logical workflow for dissolving **tridecanoic acid-d9**, extrapolated from standard laboratory practices for long-chain fatty acids.



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Materials and Reagents

- **Analyte: Tridecanoic acid-d9**
- **Recommended Solvents:** For a 100 mM stock, consider the following options. **Dimethyl sulfoxide (DMSO)** is often the preferred solvent due to its high solvating power and compatibility with many biological assays.
- **Equipment:** Glass vials, micropipettes, balance, vortex mixer, sonication bath, heating block or water bath.

Step-by-Step Procedure

- **Solvent Selection:** Choose a solvent based on your downstream application.
 - **For biological assays:** Use **DMSO** to create a concentrated stock (e.g., 100-500 mM).
 - **For lipidomics or chromatography:** Ethanol, methanol, or chloroform may be suitable [4].
- **Weighing:** Accurately weigh the desired amount of **tridecanoic acid-d9** powder.
- **Initial Dissolution:**
 - Transfer the powder to a glass vial. Glass is preferred as hydrophobic compounds can stick to plastic.
 - Add a small volume of your chosen solvent to create a concentrated stock solution.
- **Heating and Mixing:**
 - **Heat gently** on a heating block or in a water bath to a temperature of **45-50 °C**. This is just above the compound's melting point and will accelerate dissolution.
 - **Vortex** the solution vigorously for 1-2 minutes.
 - **Sonicate** in a warm water bath sonicator for 5-10 minutes.
- **Visual Inspection:** Check that the solution is clear and without undissolved particles. If particles remain, repeat the heating and sonication steps, or add more solvent to dilute further.
- **Storage:** Store the stock solution as recommended for the solvent (often -20°C). It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Critical Experimental Considerations

- **Solvent Compatibility:** Always ensure the solvent of your stock solution is compatible with your final experimental system. For cell culture work, keep the final concentration of DMSO below 0.1-0.5% to avoid cytotoxicity.
- **Deuterium Stability:** The carbon-deuterium bonds in the -d9 variant are generally stable. However, avoid highly acidic or basic conditions that could promote H/D exchange if the label is on a labile position.

- **Analytical Verification:** Especially when working with a deuterated standard, confirm the concentration and purity of your prepared solution using a validated analytical method, such as LC-MS or GC-MS [3] [4].

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